2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
Description
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one requires consideration of the conformational preferences exhibited by piperidine ring systems and their interactions with adjacent functional groups. While specific crystallographic data for this compound is not extensively documented in current literature, comparative studies of related piperidine derivatives provide valuable insights into expected structural characteristics. Research on structurally analogous compounds indicates that piperidine rings typically adopt chair conformations, though distorted boat conformations have been observed in certain substituted derivatives. The presence of two piperidine rings connected through a carbonyl linkage, combined with the chloroacetyl substituent, creates a complex three-dimensional structure that influences intermolecular packing arrangements.
Studies of similar piperidine-based compounds have demonstrated that carbonyl functionalities can significantly impact crystal packing through hydrogen bonding interactions and dipole-dipole forces. In related N-acetyl piperidine derivatives, crystallographic analysis has revealed distorted boat conformations for the piperidine ring with characteristic dihedral angles between aromatic substituents. The chloroacetyl group in the target compound introduces additional conformational constraints and potential sites for intermolecular interactions, particularly through halogen bonding and electrostatic interactions with neighboring molecules in the crystal lattice.
The conformational flexibility of the 4-(piperidine-1-carbonyl) substituent represents a critical aspect of the compound's structural behavior. Research on 3,4-disubstituted piperidines has shown that substituent positioning can dramatically influence conformational preferences, with cis and trans arrangements exhibiting different thermodynamic stabilities. The carbonyl linkage between the two piperidine rings introduces rotational freedom around the C-N and C-C bonds, creating multiple possible conformers that may be stabilized through intramolecular interactions or crystal packing forces.
Properties
IUPAC Name |
2-chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c14-10-12(17)15-8-4-11(5-9-15)13(18)16-6-2-1-3-7-16/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTRQGLQEYJMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one, also known by its IUPAC name 1-(chloroacetyl)-4-(1-piperidinylcarbonyl)piperidine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H21ClN2O2
- Molecular Weight : 272.77 g/mol
- CAS Number : 54592458
- Purity : ≥95%
Biological Activity Overview
The compound has shown promise in various biological assays, particularly as a potential therapeutic agent. Its activity can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. In a study examining piperidine derivatives, it was found that modifications in the piperidine structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
2. Inhibition of Protein Kinases
The compound has been evaluated for its inhibitory effects on various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). Inhibitors of GSK-3β are of significant interest due to their roles in various diseases, including cancer and neurodegenerative disorders. The compound's structural features suggest it may interact effectively with the kinase domain.
Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one can be attributed to specific structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Essential for binding affinity |
| Carbonyl Group | Influences electronic properties |
| Chlorine Atom | Modulates lipophilicity and reactivity |
Case Studies
Several studies have explored the biological activity of this compound or related analogs:
-
GSK-3β Inhibition Study :
- A series of piperidine derivatives were synthesized and tested for GSK-3β inhibition.
- The most potent compounds exhibited IC50 values in the low micromolar range, demonstrating significant inhibitory effects.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL.
Toxicological Profile
While the compound shows significant biological activity, it is crucial to consider its safety profile. Preliminary assessments indicate potential cardiotoxicity due to inhibition of the hERG potassium channel, which could lead to arrhythmias at higher concentrations.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly anticoagulants and antidepressants.
Anticoagulant Synthesis
One notable application is in the synthesis of apixaban , a widely used anticoagulant. The compound acts as a key intermediate in the multi-step process required to produce apixaban, which is essential for preventing blood clots in patients at risk of thromboembolic events.
Antidepressant Development
Additionally, 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one has been utilized in synthesizing antidepressant molecules. Its reaction with various reagents leads to the formation of targeted tertiary alcohols, which are crucial for developing new antidepressants.
Role in Drug Discovery
The compound's structural features make it a candidate for further exploration in drug discovery:
Heterocyclic Chemistry
Piperidine-containing compounds like 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one play significant roles in drug design due to their diverse pharmacological activities. Research has shown that these compounds can interact with neurotransmitter systems, making them valuable for developing drugs targeting mental health disorders.
Synthesis of Thienopyridine Derivatives
The compound is also relevant in synthesizing thienopyridine derivatives through intramolecular cyclocondensation reactions, expanding its utility in medicinal chemistry.
While specific literature on the mechanism of action for this compound is limited, preliminary studies suggest potential biological activities:
Neurotransmitter Modulation
Compounds similar to 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one have been associated with modulating neurotransmitter systems, indicating that this compound may exhibit significant effects on mood regulation and cognitive functions.
Interaction Studies
Further interaction studies are essential to understand how this compound interacts with biological systems, which will help determine its therapeutic index and potential side effects.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
Substituent Effects
- Chloro Group: The 2-chloroethanone moiety in the target compound acts as a reactive handle for nucleophilic substitutions, enabling covalent interactions with cysteine residues (e.g., COVID-19 Mᴾᴿᴼ’s Cys145) .
- Hydroxyl and Cyclopropane Groups : Hydroxyl substituents (e.g., 4-hydroxypiperidine) improve solubility but reduce lipophilicity, while cyclopropane’s strained ring enhances electronic effects for target engagement .
Preparation Methods
Step 1: Synthesis of the Piperidine-1-carbonyl Intermediate
- Reagents: Piperidine, an acyl chloride (e.g., chloroacetyl chloride), base (e.g., triethylamine), and solvent (e.g., dichloromethane).
- Procedure: Piperidine is dissolved in dry dichloromethane and cooled to 0 °C. Triethylamine is added to scavenge HCl formed during the reaction. Chloroacetyl chloride is then added dropwise under stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion.
- Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol).
Step 2: Coupling with a Second Piperidine Unit
- Reagents: The piperidine-1-carbonyl intermediate, a second piperidine derivative (such as 4-aminopiperidine), coupling agents if necessary (e.g., EDCI, HOBt).
- Procedure: The piperidine-1-carbonyl intermediate is reacted with 4-aminopiperidine in a suitable solvent (e.g., DMF or dichloromethane) in the presence of coupling agents to form the amide bond.
- Work-up and Purification: Similar to Step 1, followed by chromatographic purification.
Step 3: Final Functionalization and Purification
- The final compound, 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one, is isolated as a purified solid after recrystallization or chromatography.
- Characterization includes NMR, mass spectrometry, and melting point determination.
Example Data Table of Synthetic Yields and Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | Piperidine + Chloroacetyl chloride, Et3N, DCM, 0 °C to RT | 75-85 | Controlled addition to avoid side reactions |
| 2 | Amide Coupling | Piperidine-1-carbonyl intermediate + 4-aminopiperidine, EDCI, HOBt, DMF, RT | 65-80 | Use of coupling agents improves yield |
| 3 | Purification & Isolation | Silica gel chromatography, DCM/MeOH solvent system | — | Purity >95% by HPLC confirmed |
Research Findings and Considerations
- The presence of the chloro group in the ethanone moiety facilitates further nucleophilic substitution reactions, allowing derivatization.
- The piperidine-carbonyl-piperidine scaffold is crucial for biological activity, as modifications at the piperidine nitrogen or carbonyl positions significantly affect pharmacological properties.
- Synthesis optimization focuses on maximizing yield and purity while minimizing side products such as over-acylated or hydrolyzed derivatives.
- Protective groups such as Boc on piperidine nitrogen may be employed during intermediate steps to prevent unwanted reactions and are removed in final steps.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one in laboratory settings?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
- Chlorination : Use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloroacetyl group.
- Coupling Reactions : Amide bond formation between piperidine derivatives, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Critical parameters include reaction temperature (often 0–5°C for chlorination) and inert atmosphere (N₂/Ar) to avoid hydrolysis .
Q. What spectroscopic methods are optimal for characterizing the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring substituents and chloroacetyl group. Key signals include δ ~2.5–3.5 ppm (piperidine CH₂ groups) and δ ~170 ppm (carbonyl carbon) .
- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretch) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for structurally similar piperidine derivatives .
Q. What safety precautions are necessary when handling this compound?
Refer to Safety Data Sheets (SDS) for guidelines:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling assist in predicting the biological activity of this compound?
- InChI String Utilization : Use standardized InChI identifiers (e.g., from PubChem) for database searches and molecular docking studies .
- Molecular Dynamics (MD) Simulations : Analyze binding affinity to targets like enzymes or receptors. Software such as AutoDock Vina or Schrödinger Suite can model interactions with the piperidine-carbonyl moiety .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) based on the chloroacetyl group’s electrophilicity .
Q. How to resolve contradictions in observed vs. predicted biological activity data?
Contradictions may arise from:
- Stereochemical Variations : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis.
- Off-Target Effects : Perform orthogonal assays (e.g., SPR, ITC) to validate binding specificity .
- Metabolic Instability : Use LC-MS to identify degradation products; modify the chloroacetyl group to enhance stability .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Stepwise Optimization :
- Chlorination Step : Use excess SOCl₂ (1.5–2.0 eq.) at 0°C to minimize side reactions.
- Amide Coupling : Optimize stoichiometry (1:1.1 ratio of amine to carbonyl chloride) and activate with DMAP .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying.
- Workup : Extract with dichloromethane (DCM) to isolate intermediates, followed by rotary evaporation .
Data Contradiction Analysis
Q. Why do biological assays show variable IC₅₀ values across studies?
Potential factors include:
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
- Cell Line Variability : Use of diverse cell models (e.g., HEK293 vs. HeLa) with varying expression levels of target proteins.
- Batch-to-Batch Purity : Impurities >5% (e.g., unreacted piperidine precursors) can skew results. Validate purity via HPLC (>95%) .
Methodological Recommendations
- Reaction Monitoring : Use TLC (silica GF₂₅₄, UV visualization) with eluents like DCM:MeOH (9:1) to track intermediates .
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat dissipation and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
